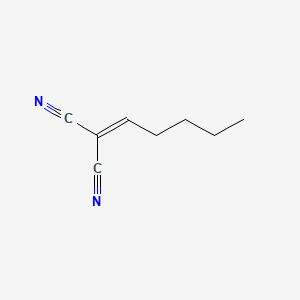
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridylazo group attached to a triiodobenzoic acid core, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid typically involves multiple steps, starting with the preparation of the pyridylazo intermediate. This intermediate is then reacted with 2,4,6-triiodobenzoic acid under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: The compound is employed in biological assays to study enzyme activities and protein interactions.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets. The azo group can form complexes with metal ions, altering their electronic properties and enabling detection in analytical applications. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-trichlorobenzoic acid
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-tribromobenzoic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique iodine atoms, which enhance its reactivity and detection capabilities. The presence of iodine also imparts distinct electronic and steric properties, making it particularly useful in specific analytical and industrial applications.
Propriétés
Numéro CAS |
105945-47-9 |
|---|---|
Formule moléculaire |
C12H7I3N4O3 |
Poids moléculaire |
635.92 g/mol |
Nom IUPAC |
3-[(6-amino-2-oxo-1H-pyridin-3-yl)diazenyl]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C12H7I3N4O3/c13-4-3-5(14)10(9(15)8(4)12(21)22)19-18-6-1-2-7(16)17-11(6)20/h1-3H,(H,21,22)(H3,16,17,20) |
Clé InChI |
ZAMIPRRWRQNNJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1)N)N=NC2=C(C=C(C(=C2I)C(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)



![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)



